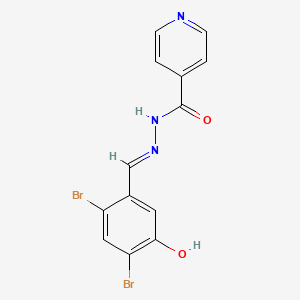

![molecular formula C17H20ClN5O B5504515 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)

3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest falls into a category of chemicals known for their versatile biological activities. Compounds with similar structures have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry. The synthesis and characterization of such compounds provide insights into their molecular structure, chemical reactions, and properties which are foundational for understanding their applications and functionalities.

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions, aiming to introduce specific functional groups that confer the desired biological activities. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor, demonstrates the intricate steps involved in creating compounds with significant biological activities (Zhou et al., 2008).

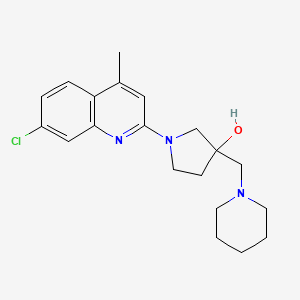

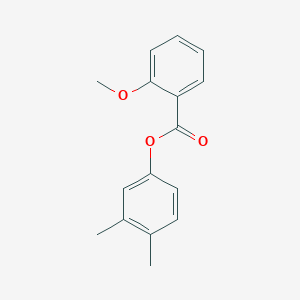

Molecular Structure Analysis

The molecular structure of compounds is elucidated using techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These methods provide detailed insights into the crystalline forms, stability, and molecular vibrations, which are crucial for understanding the compound's interactions at the molecular level (Yanagi et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving related compounds often aim at modifying their molecular structure to enhance their biological efficacy or to introduce new functionalities. The reactivity of these compounds under various conditions can lead to the formation of new heterocyclic systems, demonstrating the versatility and potential for diversification in chemical synthesis (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, including melting points, solubility, and stability, are critical for the compound's application and handling. For example, different crystalline forms of a related compound showed distinct melting points and thermal behaviors, indicating differences in their stability and potential applicability (Yanagi et al., 2000).

Scientific Research Applications

Synthesis and Antibacterial Activity

One study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide, and evaluated their antibacterial activity. The research demonstrated an efficient and environmentally friendly reaction process for preparing these derivatives and highlighted their potential in combating bacterial infections (Rostamizadeh et al., 2013).

Histone Deacetylase Inhibition for Cancer Therapy

Another significant application involves the design, synthesis, and biological evaluation of related compounds as histone deacetylase (HDAC) inhibitors. These inhibitors, including molecules with a core structure similar to the compound , show promise in blocking cancer cell proliferation, inducing cell-cycle arrest, and triggering apoptosis. The research underscores the compound's potential as an orally bioavailable anticancer drug (Zhou et al., 2008).

Neuroleptic Activity

Further research into benzamides of N,N-disubstituted ethylenediamines, including compounds with a similar structure, has demonstrated potential neuroleptic properties. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, and suggesting their application in the treatment of psychosis (Iwanami et al., 1981).

Antimicrobial Agents

Another study synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials structurally related to 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide. These compounds exhibited significant antimicrobial activity, providing insights into their potential use as antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-chloro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-15-11-16(22-12-21-15)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCMYIMHIKSIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)

![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)